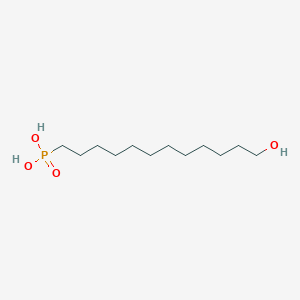
12-Hydroxydodecylphosphonic acid
Descripción
12-Hydroxydodecylphosphonic acid is an organophosphonic acid derivative characterized by a dodecyl (C12) hydrocarbon chain terminated by a phosphonic acid group (-PO(OH)₂) and a hydroxyl (-OH) group at the 12th carbon position. This bifunctional structure confers unique physicochemical properties, including enhanced hydrophilicity compared to non-hydroxylated analogs, due to the polar hydroxyl group. The compound’s phosphonic acid moiety enables strong chelation with metal ions, making it valuable in applications such as corrosion inhibition, catalysis, and surface functionalization .
Propiedades
Número CAS |
198065-36-0 |
|---|---|
Fórmula molecular |
C12H27O4P |
Peso molecular |
266.31 g/mol |
Nombre IUPAC |
12-hydroxydodecylphosphonic acid |
InChI |
InChI=1S/C12H27O4P/c13-11-9-7-5-3-1-2-4-6-8-10-12-17(14,15)16/h13H,1-12H2,(H2,14,15,16) |
Clave InChI |
OIFPHUVHBWTGMG-UHFFFAOYSA-N |
SMILES |
C(CCCCCCP(=O)(O)O)CCCCCO |
SMILES canónico |
C(CCCCCCP(=O)(O)O)CCCCCO |
Sinónimos |
12-HYDROXYDODECYLPHOSPHONIC ACID |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 12-hydroxydodecylphosphonic acid with key analogs based on substituents, solubility, acidity, and applications:
Key Research Findings
- Solubility and Reactivity: The hydroxyl group in this compound enhances solubility in polar solvents (e.g., water, ethanol) compared to 1-dodecylphosphonic acid, which is predominantly soluble in non-polar media . This property is critical for applications requiring aqueous-phase interactions, such as biomedical coatings.
- Acidity : All phosphonic acid derivatives exhibit strong acidity (pKa ~2.5), but esterified forms (e.g., diethyl derivatives) show reduced acidity (pKa ~7.0), limiting their utility in acidic environments .
- Functional Group Impact : The thiol (-SH) group in 12-mercaptododecylphosphonic acid enables disulfide bond formation and metal chelation, whereas the hydroxyl group in this compound favors hydrogen bonding and oxidative stability .
- Catalytic Performance : Phosphonic acids with extended alkyl chains (e.g., dodecyl) demonstrate superior catalytic support in heteropoly acid systems compared to shorter-chain analogs, as seen in studies on tungstophosphoric acid catalysts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


